2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide
Overview
Description
2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H21FN4O2S and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.13692526 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radioligand Development for Neuroimaging
A notable application of compounds similar to "2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide" is in the development of radioligands for neuroimaging. Specifically, derivatives like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated for their potential as potent radioligands targeting peripheral benzodiazepine receptors (PBR) (Zhang et al., 2003). Such compounds, through their specific interactions with PBR, can be instrumental in neuroimaging studies, facilitating the exploration of neurological disorders and brain injuries.
Anticonvulsant Activity
Compounds incorporating the 1,2,4-triazole moiety have been investigated for their anticonvulsant properties. Analogues of "this compound" have shown promising results in models of seizure and epilepsy. For example, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives have demonstrated significant activity against maximal electroshock-induced seizures in mice, highlighting their potential as novel anticonvulsant agents (Kohn et al., 1993).
Antitumor Activity
The structural motif of "this compound" has been explored for antitumor activity. N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share a similarity in structural framework, have been synthesized and tested in vitro against various human tumor cell lines. Some derivatives have shown considerable antitumor activity, marking these compounds as potential candidates for further development in cancer therapy (Yurttaş et al., 2015).
Enzyme Inhibition for Disease Treatment
Derivatives of the mentioned compound have been evaluated for their enzyme inhibitory activities, which can be pivotal in the treatment of diseases like Alzheimer's and diabetes. For instance, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have shown significant lipase and α-glucosidase inhibition, suggesting their potential in the development of treatments for conditions related to enzyme dysfunction (Bekircan et al., 2015).
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S/c1-31-21-13-7-17(8-14-21)15-26-22(30)16-32-24-28-27-23(18-5-3-2-4-6-18)29(24)20-11-9-19(25)10-12-20/h2-14H,15-16H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEOCRYJNBIWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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